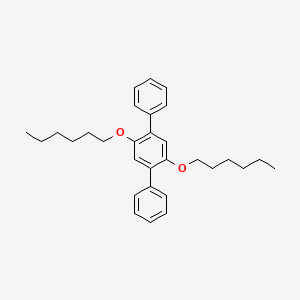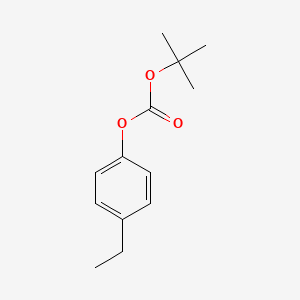
tert-Butyl 4-ethylphenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-ethylphenyl carbonate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is a carbonate ester derived from 4-ethylphenol and tert-butyl chloroformate. This compound is known for its applications in organic synthesis and as a protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-ethylphenyl carbonate can be synthesized through the reaction of 4-ethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-ethylphenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-ethylphenol and tert-butyl alcohol.
Transesterification: It can participate in transesterification reactions to form different carbonate esters.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Transesterification: Catalysts such as titanium alkoxides or organotin compounds are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-ethylphenol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted phenyl carbonates.
Scientific Research Applications
tert-Butyl 4-ethylphenyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for phenols and alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethylphenyl carbonate involves the formation of a stable carbonate ester, which can protect sensitive hydroxyl groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under mild conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl methyl carbonate
- tert-Butyl ethyl carbonate
Uniqueness
tert-Butyl 4-ethylphenyl carbonate is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where selective protection and deprotection of phenolic hydroxyl groups are required .
Properties
CAS No. |
224824-55-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl (4-ethylphenyl) carbonate |
InChI |
InChI=1S/C13H18O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
WPNMAXQRQWJPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


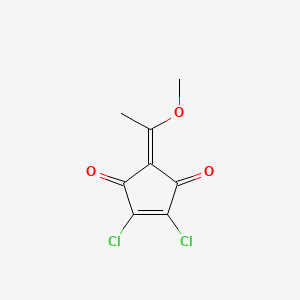
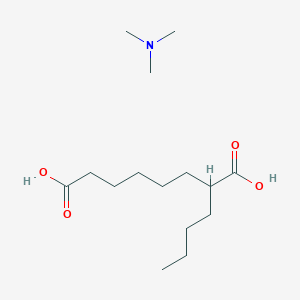
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
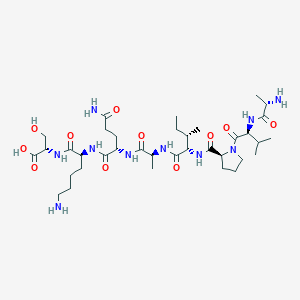
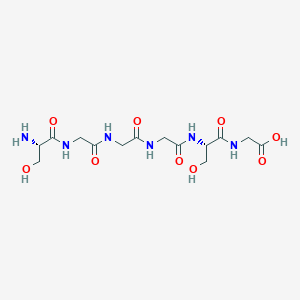
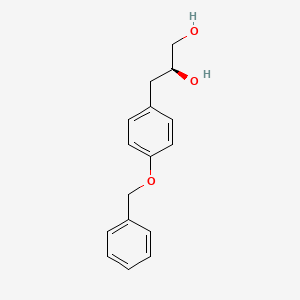
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
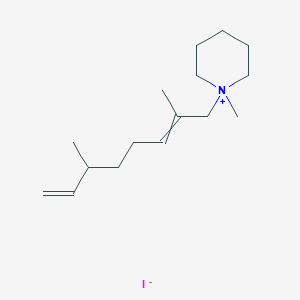
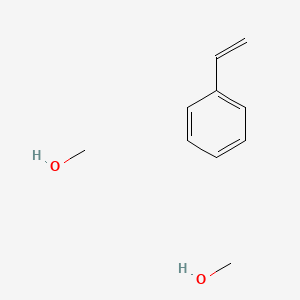
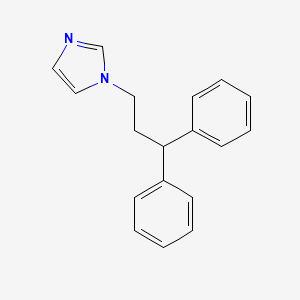
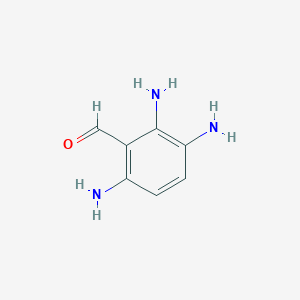
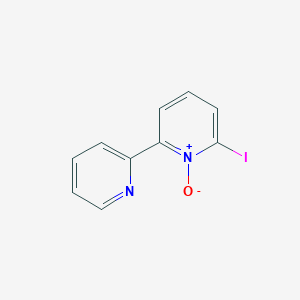
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
